Methyl 5-bromo-2,6-dimethoxynicotinate
Overview
Description
“Methyl 5-bromo-2,6-dimethoxynicotinate” is a chemical compound with the molecular formula C9H10BrNO4 . It is a solid substance and has a molecular weight of 276.08 g/mol .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-2,6-dimethoxynicotinate” is 1S/C9H10BrNO4/c1-13-8-7(12)4-6(14-2)5-10-8/h4-5H,1-2H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“Methyl 5-bromo-2,6-dimethoxynicotinate” is a solid substance . It has a molecular weight of 276.08 g/mol .
Scientific Research Applications
Crystal Structure Analysis
Research on derivatives of Methyl 5-bromo-2,6-dimethoxynicotinate, such as 5-bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one, has been conducted to understand their crystal structures. These studies are crucial for determining the molecular configurations and properties of these compounds, which can have implications in various fields of chemistry and material science (Mustapha Tiouabi, R. Tabacchi, H. Stoeckli-Evans, 2020).
Neurological Impact Research
Although somewhat tangential to the specific chemical , studies on bromodeoxyuridine (a brominated nucleotide) have shown its impact on neural stem cells, leading to a loss of stem cell markers and glial differentiation. This research provides insights into the biological activities of brominated compounds and their potential implications in neuroscience and stem cell research (L. Schneider, F. d’Adda di Fagagna, 2012).
Synthesis of Derivatives
Efforts in synthesizing derivatives of related compounds, such as 5-[(3-bromo-2,6-dimethoxybenzamido)-methyl]-5-hydroxy-2-pyrrolidone, have been documented. Such research is essential for developing new chemical entities with potential applications in pharmaceuticals and organic chemistry (L. Gawell, C. E. Hagberg, T. Högberg, M. Widman, 1989).
Analytical Chemistry and Toxicology
Analytical methods have been developed to detect and quantify derivatives of Methyl 5-bromo-2,6-dimethoxynicotinate, like 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine. These methods are critical in the fields of forensic science and toxicology to understand the exposure and effects of these compounds (J. Poklis, C. R. Nanco, M. Troendle, C. Wolf, A. Poklis, 2014).
Coenzyme Q Synthesis
Research into the synthesis of Coenzyme Q, involving bromination of related compounds like 2,3-dimethoxy-5-methyl-p-benzoquinone to yield 6-bromo-2,3-dimethoxy-5-methyl-p-benzoquinone, illustrates the utility of such compounds in synthesizing biologically significant molecules (S. Inoue, R. Yamaguchi, Kenji Saito, Kikumasa Sato, 1974).
Safety And Hazards
“Methyl 5-bromo-2,6-dimethoxynicotinate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-13-7-5(9(12)15-3)4-6(10)8(11-7)14-2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGLNDREJAQOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2,6-dimethoxynicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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